Cas no 387-46-2 (2,6-Dihydroxybenzaldehyde)
2,6-Dihydroxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2,6-Dihydroxy benzaldehyde
- 2,5-DIFLUOROPHENYLHYDRAZINE HYDROCHLORIDE
- 2,6-bis(oxidanyl)benzaldehyde
- 2,6-Dihydroxy-benzaldehyd
- 2,6-dihydroxy-benzaldehyde
- 6-hydroxysalicylaldehyde
- Benzaldehyde,2,6-dihydroxy
- g-Resorcylaldehyde (7CI,8CI)
- Ranjal
- 2,6-Dihydroxybenzaldehyde
- resorcinol-formaldehyde
- Benzaldehyde, 2,6-dihydroxy-
- Benzaldehyde,2,6-dihydroxy-
- DGXAGETVRDOQFP-UHFFFAOYSA-N
- 1-Nitro-2(trifluoromethyl)benzene
- BCP16333
- FCH832997
- 5013AB
- AS04668
- SY013806
- AX8220378
- ST24038854
- A824267
- 387D46
- 387D462
- Q27121982
- FT-0659071
- Z1198175863
- CS-W001105
- EN300-861906
- 387-46-2
- AKOS006227711
- SCHEMBL311198
- F10457
- CHEMBL3274337
- DTXSID40437750
- K89FJ2AWV2
- MFCD08061915
- YSWG240
- UNII-K89FJ2AWV2
- DS-17274
- CHEBI:50206
- DTXCID20388574
- Benzaldehyde, 2,6-dihydroxy-; ?-Resorcylaldehyde (7CI,8CI); 2,6-Dihydroxybenzaldehyde; 6-Hydroxysalicylaldehyde; Ranjal
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- MDL: MFCD08061915
- Inchi: 1S/C7H6O3/c8-4-5-6(9)2-1-3-7(5)10/h1-4,9-10H
- InChI Key: DGXAGETVRDOQFP-UHFFFAOYSA-N
- SMILES: OC1C=CC=C(C=1C=O)O
Computed Properties
- Exact Mass: 138.03200
- Monoisotopic Mass: 138.031694
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.5
- XLogP3: 1.2
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.409
- Melting Point: 154-155 ºC
- Boiling Point: 223 ºC
- Flash Point: 103 ºC
- Refractive Index: 1.674
- PSA: 57.53000
- LogP: 0.91030
- Vapor Pressure: No data available
2,6-Dihydroxybenzaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280-P305+P351+P338-P310
- Safety Instruction: H315 (100%) H318 (100%) H335 (100%)
- Storage Condition:Inert atmosphere,Store in freezer, under -20°C
2,6-Dihydroxybenzaldehyde Customs Data
- HS CODE:2912499000
- Customs Data:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
2,6-Dihydroxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019064537-5g |
2,6-Dihydroxybenzaldehyde |
387-46-2 | 98% | 5g |
$247.32 | 2023-09-02 | |
| Alichem | A019064537-10g |
2,6-Dihydroxybenzaldehyde |
387-46-2 | 98% | 10g |
$423.23 | 2023-09-02 | |
| Alichem | A019064537-25g |
2,6-Dihydroxybenzaldehyde |
387-46-2 | 98% | 25g |
$846.29 | 2023-09-02 | |
| Chemenu | CM252650-1000g |
2,6-Dihydroxybenzaldehyde |
387-46-2 | 95%+ | 1000g |
$2760 | 2021-06-16 | |
| ChemScence | CS-W001105-1g |
2,6-Dihydroxybenzaldehyde |
387-46-2 | 99.75% | 1g |
$27.0 | 2022-04-27 | |
| ChemScence | CS-W001105-5g |
2,6-Dihydroxybenzaldehyde |
387-46-2 | 99.75% | 5g |
$68.0 | 2022-04-27 | |
| ChemScence | CS-W001105-10g |
2,6-Dihydroxybenzaldehyde |
387-46-2 | 99.75% | 10g |
$120.0 | 2022-04-27 | |
| ChemScence | CS-W001105-25g |
2,6-Dihydroxybenzaldehyde |
387-46-2 | 99.75% | 25g |
$231.0 | 2022-04-27 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D839439-1g |
2,6-Dihydroxybenzaldehyde |
387-46-2 | 98% | 1g |
333.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QT468-5g |
2,6-Dihydroxybenzaldehyde |
387-46-2 | 98% | 5g |
775.0CNY | 2021-07-12 |
2,6-Dihydroxybenzaldehyde Suppliers
2,6-Dihydroxybenzaldehyde Related Literature
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1. Regioselective synthesis of 6-substituted 2-hydroxybenzaldehyde: efficient synthesis of the immunomodulator tucaresol and related analoguesBoulos Zacharie,Giorgio Attardo,Nancy Barriault,Christopher Penney J. Chem. Soc. Perkin Trans. 1 1997 2925
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Chathura S. Abeywickrama,Yi Pang New J. Chem. 2021 45 9102
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K. C. Collins,J. E. Schlosburg,J. W. Lockner,P. T. Bremer,B. A. Ellis,K. D. Janda Chem. Commun. 2014 50 4079
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Xihua Huang,Jie Liu,Jianfei Sheng,Xianheng Song,Zhibo Du,Mingkang Li,Xuejing Zhang,Yong Zou Green Chem. 2018 20 804
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Kaiwen Zeng,Yunyue Lu,Weiqiang Tang,Shuangliang Zhao,Qingyun Liu,Weihong Zhu,He Tian,Yongshu Xie Chem. Sci. 2019 10 2186
Additional information on 2,6-Dihydroxybenzaldehyde
2,6-Dihydroxybenzaldehyde: A Comprehensive Overview
2,6-Dihydroxybenzaldehyde, also known by its CAS number CAS No. 387-46-2, is a versatile aromatic compound with significant applications in various fields. This compound, characterized by its two hydroxyl groups and an aldehyde functional group, has garnered attention due to its unique chemical properties and potential uses in industries ranging from pharmaceuticals to materials science.
The molecular structure of 2,6-Dihydroxybenzaldehyde consists of a benzene ring with hydroxyl groups at the 2 and 6 positions and an aldehyde group at the para position. This arrangement imparts the compound with both electron-donating and electron-withdrawing functionalities, making it highly reactive under certain conditions. Recent studies have highlighted its role as a precursor in the synthesis of advanced materials, such as conducting polymers and metal-organic frameworks (MOFs), where its functional groups facilitate strong interactions with metal ions.
In the field of pharmaceuticals, 2,6-Dihydroxybenzaldehyde has shown promise as a building block for bioactive molecules. Researchers have explored its ability to form complexes with metal ions, which can enhance drug delivery efficiency and bioavailability. For instance, a study published in 2023 demonstrated that derivatives of this compound could serve as effective carriers for anticancer drugs, targeting specific tumor cells with high precision.
The compound's antioxidant properties have also been extensively studied. Its hydroxyl groups contribute to its ability to scavenge free radicals, making it a valuable ingredient in cosmetic formulations. Recent advancements in nanotechnology have enabled the encapsulation of 2,6-Dihydroxybenzaldehyde within lipid nanoparticles, enhancing its stability and efficacy when applied topically. This innovation has opened new avenues for its use in anti-aging skincare products.
In addition to its chemical applications, 2,6-Dihydroxybenzaldehyde has found utility in food science. Its ability to act as a natural preservative has been leveraged in the development of shelf-stable food products. A 2023 study revealed that incorporating this compound into food packaging materials could significantly extend product shelf life without compromising safety or taste.
The synthesis of 2,6-Dihydroxybenzaldehyde typically involves multi-step reactions that require precise control over reaction conditions. Recent innovations in catalytic processes have streamlined its production, reducing costs and improving yield. For example, the use of enzymatic catalysts has been shown to enhance the selectivity of key intermediates during synthesis.
In conclusion, 2,6-Dihydroxybenzaldehyde, with its unique chemical properties and diverse applications, continues to be a focal point for researchers across multiple disciplines. As advancements in nanotechnology and catalysis further optimize its production and utilization, this compound is poised to play an even more significant role in shaping future technologies and products.
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